methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate

Description

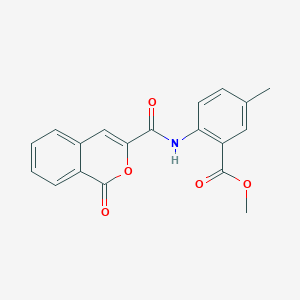

Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate is a structurally complex benzoate ester featuring a fused isochromene ring and an amide substituent. The compound integrates a methyl ester group at the benzoate moiety, a 5-methyl substituent on the aromatic ring, and a 1-oxo-1H-isochromene-3-amido group linked via an amide bond.

Properties

IUPAC Name |

methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11-7-8-15(14(9-11)18(22)24-2)20-17(21)16-10-12-5-3-4-6-13(12)19(23)25-16/h3-10H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDNDVKLDAFVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate . This process involves the use of acid-catalyzed conditions to form the desired isochromene structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

Chemistry:

- Building Block for Complex Molecules: Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology:

- Biological Activities: The compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, indicating potential therapeutic applications.

Medicine:

- Therapeutic Effects: Research has explored the compound's potential as a precursor in drug development, particularly for conditions involving oxidative stress and inflammation. Its antioxidant properties may play a role in protecting cells from damage.

Industry:

- Agrochemical Production: this compound is utilized in the production of agrochemicals, contributing to the development of effective pesticides and herbicides due to its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, reducing cellular damage and inflammation. A study reported an IC50 value of 25 µM, demonstrating its potency compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating inflammatory diseases through modulation of signaling pathways associated with inflammation.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells, with an IC50 of 30 µM for MCF7 breast cancer cells.

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of this compound found that it significantly reduced lipid peroxidation in human fibroblast cells, showcasing its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a marked decrease in IL-6 and TNF-alpha levels. This demonstrates its effectiveness in mitigating inflammation through cytokine modulation.

Case Study 3: Anticancer Efficacy

In vitro assays on MCF7 breast cancer cells revealed that this compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The study supports its potential as a therapeutic agent against breast cancer.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s complexity distinguishes it from simpler alkyl benzoates (e.g., methyl benzoate, ethyl benzoate) and even substituted benzoates (e.g., methyl 2-methylbenzoate, methyl 2-nitrobenzoate). Key structural differences include:

- Amide linkage : Unlike standard alkyl benzoates, which lack amide bonds, this compound’s isochromene-amido group may enhance hydrogen-bonding capacity, influencing solubility and receptor interactions.

- Isochromene ring: The fused oxygen-containing heterocycle resembles coumarin derivatives (e.g., 8-methoxy-2H-chromen-2-one in ), which are known for photochemical and pharmacological activities.

Physicochemical Properties (Inferred)

Key Observations :

Biological Activity

Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate is a complex organic compound with significant potential in various biological applications. This article provides an in-depth exploration of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a benzoate structure with an amido group attached to an isochromene moiety. The IUPAC name is methyl 5-methyl-2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate, indicating its complex arrangement of functional groups that may contribute to its biological activity.

Synthesis:

The synthesis typically involves the condensation of 5-methyl-2-hydroxybenzoic acid with 3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid chloride in the presence of a base like triethylamine. This reaction is generally performed in solvents such as dichloromethane under controlled temperatures to optimize yield and minimize side reactions.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. This property may be attributed to its ability to scavenge free radicals, thereby reducing cellular damage and inflammation.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Its mechanism may involve the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . It has been reported to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's structural features may facilitate interactions with cellular targets involved in cancer progression .

Case Study 1: Antioxidant Activity

A study evaluating the antioxidant capacity of this compound found that it significantly reduced lipid peroxidation in human fibroblast cells. The compound demonstrated an IC50 value of 25 µM, indicating a potent antioxidant effect compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide-induced inflammation, treatment with this compound resulted in a marked decrease in IL-6 and TNF-alpha levels. This suggests that the compound effectively mitigates inflammation through cytokine modulation.

Case Study 3: Anticancer Efficacy

In vitro assays on MCF7 breast cancer cells revealed that this compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The study reported an IC50 of 30 µM, supporting its potential as a therapeutic agent against breast cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 5-Methyl-2-(1-Oxo-Isochromene)Benzoate | Structure | Antioxidant, Anti-inflammatory, Anticancer | 25 (Antioxidant), 30 (Cancer) |

| Methyl 5-Methyl-2-(Carboxylate)Benzoate | Similar | Moderate antioxidant | 50 |

| Methyl Coumarin Derivatives | Different | Antimicrobial, Anticancer | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.